molecular formula C10H10N2O2 B13294936 Methyl 2-(5-cyanopyridin-3-yl)propanoate

Methyl 2-(5-cyanopyridin-3-yl)propanoate

Cat. No.: B13294936
M. Wt: 190.20 g/mol
InChI Key: AVPYVHXCTCRQET-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyanopyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a cyano group and a methyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyanopyridin-3-yl)propanoate typically involves the reaction of 5-cyanopyridine with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyanopyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the cyano group to an amine group.

    Substitution: This reaction can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-(5-cyanopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyanopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-cyanopyridin-3-yl)propanoate: Similar structure but with an amino group instead of an ester group.

    Ethyl 2-(5-cyanopyridin-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(5-cyanopyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyano group and a methyl ester group.

Biological Activity

Methyl 2-(5-cyanopyridin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group at the 5-position and an ester functional group. Its structure can be represented as follows:

Methyl 2 5 cyanopyridin 3 yl propanoateC1C2C3C4C5\text{Methyl 2 5 cyanopyridin 3 yl propanoate}\rightarrow \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This compound's unique structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites on target proteins.

Interaction with Enzymes

Research indicates that compounds similar to this compound can inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that related compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are essential in inflammatory processes .

Pharmacological Effects

This compound has been evaluated for various pharmacological activities:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. For example, one study reported that a related compound inhibited carrageenan-induced paw edema in rats by approximately 45% .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential, showing promising results against certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

Table 1: Biological Activities of this compound and Related Compounds

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnti-inflammatoryTBD
Ethyl 2-(6-cyanopyridin-3-yl)acetateCOX inhibition~7
Related pyridine derivativesAntimicrobialTBD

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(5-cyanopyridin-3-yl)propanoate

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14-2)9-3-8(4-11)5-12-6-9/h3,5-7H,1-2H3

InChI Key

AVPYVHXCTCRQET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

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